molecular formula C12H12N2O3S2 B6512892 2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole CAS No. 1797161-17-1

2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B6512892
CAS No.: 1797161-17-1
M. Wt: 296.4 g/mol
InChI Key: UMWWSARFSRPCCR-UHFFFAOYSA-N
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Description

2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and an azetidine ring The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered ring containing nitrogen

Preparation Methods

The synthesis of 2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole typically involves the reaction of a thiazole derivative with a benzenesulfonyl azetidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, particularly at the C-2 position, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the structural similarities to other biologically active thiazole derivatives.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial agent containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole ring.

The uniqueness of this compound lies in the combination of the thiazole and azetidine rings, which may confer unique biological and chemical properties not found in other thiazole derivatives.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)azetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-19(16,11-4-2-1-3-5-11)14-8-10(9-14)17-12-13-6-7-18-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWWSARFSRPCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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